Acalabrutinib is a selective inhibitor of Bruton's tyrosine kinase, primarily used in the treatment of various hematological malignancies, including chronic lymphocytic leukemia and small lymphocytic lymphoma. Its chemical structure is designated as 4-[(2S)-1-(but-2-ynoyl)pyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl-N-(pyridin-2-yl)benzamide. Acalabrutinib has been developed to provide targeted therapy with fewer off-target effects compared to other Bruton's tyrosine kinase inhibitors, making it a valuable option in oncology.
Acalabrutinib is classified as a small molecule drug and is part of the class of drugs known as kinase inhibitors. It is derived from synthetic processes that involve various chemical reactions to create its active form. The compound is marketed under the trade name Calquence and has gained approval for clinical use in multiple regions, including the United States and Europe.
The synthesis of Acalabrutinib involves several key steps:
Recent advancements have improved the yield of this synthesis process by eliminating the need for extensive chromatographic purification, allowing for high-purity production suitable for industrial applications .
The molecular structure of Acalabrutinib can be represented as follows:
This structure consists of multiple functional groups, including an imidazo-pyrazine core and a pyrrolidine ring, which are crucial for its biological activity. The compound's molecular weight is approximately 365.44 g/mol.
Acalabrutinib undergoes various chemical reactions during its synthesis:
These reactions are optimized to ensure high yields and minimal by-product formation, making them suitable for large-scale production .
Acalabrutinib exerts its therapeutic effects through selective inhibition of Bruton's tyrosine kinase. This enzyme plays a critical role in B-cell receptor signaling pathways, which are essential for B-cell proliferation and survival. By covalently binding to cysteine residue Cys481 in the active site of Bruton's tyrosine kinase, Acalabrutinib effectively inhibits its activity:
Acalabrutinib exhibits several notable physical and chemical properties:
These properties are essential for formulating the drug for clinical use .
Acalabrutinib is primarily used in clinical settings for treating hematological cancers such as:
Ongoing clinical trials continue to explore its effectiveness against other malignancies, highlighting its potential as a versatile therapeutic agent in oncology .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3